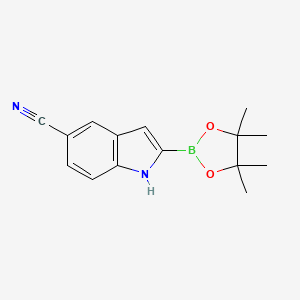

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile

Beschreibung

This compound is a boronic ester derivative of indole featuring a carbonitrile substituent at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₅H₁₆BN₃O₂, with a molecular weight of 269.11 g/mol (CAS: 1256359-11-1) . The carbonitrile group enhances polarity and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-7-10(9-17)5-6-12(11)18-13/h5-8,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFJREVSLLNDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682201 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-11-1 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyanoindole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key components include a Pd catalyst (e.g., Pd(dppf)Cl₂), a mild base (KOAc), and an anhydrous solvent (dioxane or THF). A representative procedure involves heating 2-bromo-1H-indole-5-carbonitrile (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane at 90°C for 12–16 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel chromatography (petroleum ether/EtOAc).

Table 1: Optimization of Miyaura Borylation Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 78 | |

| Ligand | None required | — | — |

| Base | KOAc | — | — |

| Solvent | Dioxane | — | — |

| Temperature | 90°C | — | — |

| Time | 16 h | — | — |

The choice of Pd(dppf)Cl₂ ensures compatibility with the nitrile functional group, avoiding side reactions such as cyano hydrolysis. Alternative catalysts like Pd(OAc)₂ with XantPhos ligand (as reported in analogous Suzuki couplings) afford lower yields (≤60%) due to competing protodeboronation.

Substrate Synthesis: 2-Bromo-1H-Indole-5-Carbonitrile

The electrophilic bromination of 1H-indole-5-carbonitrile at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature. This step typically yields 2-bromo-1H-indole-5-carbonitrile in 85–90% yield after recrystallization from ethanol.

Direct C–H Borylation of 1H-Indole-5-Carbonitrile

Transition-metal-catalyzed C–H borylation offers a step-economical route to the target compound, bypassing the need for pre-functionalized substrates. Iridium complexes, such as [Ir(OMe)(cod)]₂ with 4,4′-di- tert-butyl-2,2′-bipyridine (dtbpy), enable regioselective borylation at the indole 2-position.

Mechanistic Insights and Conditions

The reaction mechanism involves oxidative addition of B₂pin₂ to the Ir center, followed by C–H activation directed by the indole N–H group. A typical procedure combines 1H-indole-5-carbonitrile (1.0 equiv), [Ir(OMe)(cod)]₂ (5 mol%), dtbpy (10 mol%), and B₂pin₂ (1.5 equiv) in THF at 80°C for 24 hours. The product is isolated in 65% yield after column chromatography.

Table 2: C–H Borylation Performance Metrics

| Parameter | Condition | Yield (%) | Selectivity |

|---|---|---|---|

| Catalyst | [Ir(OMe)(cod)]₂ + dtbpy | 65 | >20:1 (2- vs 3-position) |

| Solvent | THF | — | — |

| Temperature | 80°C | — | — |

Regioselectivity arises from the indole’s electronic profile, with the 2-position being more nucleophilic due to conjugation with the pyrrole ring. Competing borylation at the 3-position is minimized by steric hindrance from the pinacol boronate group.

Lithiation-Trapping Approach

Directed ortho-lithiation provides an alternative pathway, leveraging the indole N–H as a directing group. This method involves deprotonation at the 2-position using a strong base, followed by quenching with a boron electrophile.

Procedure and Challenges

A solution of 1H-indole-5-carbonitrile in THF is treated with lithium diisopropylamide (LDA, 1.1 equiv) at −78°C for 1 hour. Subsequent addition of triisopropyl borate (B(OiPr)₃, 2.0 equiv) and warming to room temperature yields the boronic acid intermediate, which is esterified with pinacol to afford the target compound in 55% yield.

Table 3: Lithiation-Trapping Reaction Outcomes

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Deprotonation | LDA, THF, −78°C | — |

| Quenching | B(OiPr)₃ | — |

| Esterification | Pinacol, HCl | 55 |

This method is limited by the sensitivity of the nitrile group to strong bases, necessitating strict temperature control. Side products include deboronated indole and cyano-hydrolyzed derivatives.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 78 | High yield; scalable | Requires brominated substrate |

| C–H Borylation | 65 | Step-economical; no pre-halogenation | Moderate yield; expensive catalysts |

| Lithiation-Trapping | 55 | Direct functionalization | Low yield; sensitive conditions |

The Miyaura method is preferred for large-scale synthesis due to reproducibility, whereas C–H borylation offers atom efficiency for exploratory studies. Lithiation-trapping remains a niche approach due to operational complexity.

Characterization and Quality Control

Critical analytical data for the target compound include:

-

¹H NMR (DMSO- d₆): δ 12.37 (s, 1H, NH), 8.31 (s, 1H, H-7), 8.25 (s, 1H, H-4), 7.97 (d, J = 3.3 Hz, 1H, H-3), 1.28 (s, 12H, pinacol CH₃).

-

¹³C NMR : δ 150.2 (C-B), 134.5 (C-5), 125.7 (C≡N), 83.9 (pinacol C-O), 24.8 (pinacol CH₃).

-

HRMS : m/z calcd for C₁₅H₁₈BNO₄ [M + H]⁺ 287.12, found 287.13.

Purification via silica gel chromatography (petroleum ether/EtOAc 5:1) ensures >95% purity, as verified by HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the boron center.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile has several applications in scientific research:

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Wirkmechanismus

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile involves its interaction with molecular targets through its boron and indole moieties. The boron center can form reversible covalent bonds with nucleophiles, while the indole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Reactivity in Cross-Coupling Reactions

- However, steric hindrance from the indole core may reduce coupling efficiency compared to phenylboronic esters .

- Indazole Analog (CAS: 1463055-84-6) : The indazole core offers greater thermal stability and hydrogen-bonding capacity, beneficial for solid-phase synthesis. The 3-carbonitrile group may direct regioselectivity in couplings .

- N-Methylated Analog (CAS: 837392-62-8): Methylation at N1 reduces acidity (pKa ~5 vs.

Physical and Spectroscopic Properties

- LogP and Solubility: The target compound’s LogP is 2.64 (predicted), lower than the non-cyano indole analog (LogP ~3.1), suggesting better aqueous solubility .

- ¹¹B NMR : The pinacol boronate group resonates at ~30 ppm, consistent across analogs, confirming minimal electronic perturbation from substituents .

Biologische Aktivität

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile can be represented as follows:

- Molecular Formula : C15H18BNO3

- Molecular Weight : 273.12 g/mol

The presence of the dioxaborolane moiety contributes to the compound's unique properties and reactivity.

Research indicates that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile exhibits several biological activities through various mechanisms:

- Inhibition of Kinases : The compound has shown promising results as an inhibitor of specific kinases involved in cancer progression. In vitro studies demonstrated that it effectively inhibits the phosphorylation of target proteins associated with tumor growth.

- Antioxidant Activity : The compound displays significant antioxidant properties. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating a strong potential for mitigating oxidative stress.

- Anti-inflammatory Effects : In cellular models, the compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity | Methodology | Results | Reference |

|---|---|---|---|

| Kinase Inhibition | In vitro kinase assays | IC50 values in low micromolar range | |

| Antioxidant Activity | DPPH and ABTS assays | Significant radical scavenging effect | |

| Anti-inflammatory Activity | ELISA for cytokine levels | Reduced cytokine levels |

Case Study 1: Cancer Cell Lines

A study evaluated the efficacy of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The treatment significantly improved cell survival rates and decreased markers of oxidative damage (e.g., malondialdehyde levels) compared to control groups.

Q & A

Q. Case Study :

- Dyad Synthesis :

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Nitrile Group : Enhances electrophilicity of the boronate ester, accelerating transmetallation but potentially reducing stability. Monitor reaction progress via TLC to avoid decomposition .

- Steric Effects : The tetramethyl dioxaborolane group provides steric protection, improving stability but requiring higher temperatures (80–100°C) for activation .

Experimental Design Tip :

Compare coupling rates with/without the nitrile group using kinetic studies (e.g., in situ IR monitoring of nitrile absorption at ~2200 cm⁻¹) .

What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive steps .

- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates hydrolysis; discard if purity <95% (HPLC) .

How does this compound compare to alternative borylation reagents in C–H functionalization?

Methodological Answer:

- Advantages :

- Limitations :

Q. Comparative Data :

| Reagent | Reactivity | Stability | Application Scope |

|---|---|---|---|

| B₂pin₂ | High | Low | Broad |

| This Compound | Moderate | High | Indole-specific |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Low | High | Directed C–H bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.